molecular formula C15H20O3 B14183521 Methyl 5-(benzyloxy)-2,4-dimethylpent-2-enoate CAS No. 844664-95-5

Methyl 5-(benzyloxy)-2,4-dimethylpent-2-enoate

Cat. No.: B14183521
CAS No.: 844664-95-5
M. Wt: 248.32 g/mol
InChI Key: HWKJKCGEFNPLLF-UHFFFAOYSA-N
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Description

Methyl 5-(benzyloxy)-2,4-dimethylpent-2-enoate is an organic compound with a complex structure that includes a benzyloxy group, a methyl ester, and a dimethylpent-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(benzyloxy)-2,4-dimethylpent-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion. Another method involves the use of benzyloxy-protected intermediates, which are then subjected to esterification reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(benzyloxy)-2,4-dimethylpent-2-enoate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

Methyl 5-(benzyloxy)-2,4-dimethylpent-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 5-(benzyloxy)-2,4-dimethylpent-2-enoate exerts its effects involves interactions with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(benzyloxy)-2-hydroxybenzoate
  • Methyl 5-(benzyloxy)-2,4-dimethylbenzoate
  • Methyl 5-(benzyloxy)-2,4-dimethylpentanoate

Uniqueness

Methyl 5-(benzyloxy)-2,4-dimethylpent-2-enoate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

CAS No.

844664-95-5

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

methyl 2,4-dimethyl-5-phenylmethoxypent-2-enoate

InChI

InChI=1S/C15H20O3/c1-12(9-13(2)15(16)17-3)10-18-11-14-7-5-4-6-8-14/h4-9,12H,10-11H2,1-3H3

InChI Key

HWKJKCGEFNPLLF-UHFFFAOYSA-N

Canonical SMILES

CC(COCC1=CC=CC=C1)C=C(C)C(=O)OC

Origin of Product

United States

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